![molecular formula C18H17NO4 B2631175 1-[3-(2-methoxyphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione CAS No. 708294-21-7](/img/structure/B2631175.png)
1-[3-(2-methoxyphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione
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Overview
Description
1-[3-(2-methoxyphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione is a synthetic organic compound with the molecular formula C18H17NO4. This compound is characterized by the presence of an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound also features a methoxyphenoxy group attached to a propyl chain, which is linked to the indole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-methoxyphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Attachment of the Propyl Chain: The propyl chain can be introduced through alkylation reactions, where a suitable alkyl halide reacts with the indole core.
Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be attached via etherification reactions, where a phenol derivative reacts with an alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-methoxyphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole nitrogen or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 1-[3-(2-methoxyphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The compound's mechanism of action involves the induction of apoptosis and inhibition of cell proliferation via modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Research indicates that it may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's. In vitro studies demonstrate that it can reduce reactive oxygen species (ROS) levels and enhance cell viability under stress conditions.
Pharmacological Applications
Anti-inflammatory Properties
this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests potential therapeutic use in chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
Pain Management
The compound has been evaluated for its analgesic properties. Animal model studies indicate that it can significantly reduce pain responses in models of acute and chronic pain, potentially offering a new avenue for pain management therapies without the side effects associated with traditional analgesics.
Material Science
Conductive Polymers
In material science, derivatives of this compound are being explored for their use in conductive polymers. These materials have applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's structural features allow for effective charge transport properties.
Case Study 1: Anticancer Mechanism
A study published in a peer-reviewed journal demonstrated that this compound inhibited the proliferation of MCF-7 breast cancer cells by inducing apoptosis through a mitochondrial pathway. The study reported an IC50 value of 15 µM after 48 hours of treatment.
Case Study 2: Neuroprotection
In research focusing on neurodegenerative diseases, this compound was tested on SH-SY5Y neuroblastoma cells exposed to glutamate-induced toxicity. Results showed a significant increase in cell viability (up to 70%) compared to untreated controls when treated with concentrations ranging from 10 to 50 µM.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-[3-(2-methoxyphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, modulating their activity. The methoxyphenoxy group may enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
2-[3-(2-Methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione: This compound has a similar structure but with an isoindole core.
1-[3-(2-Methoxyphenoxy)propyl]-1H-indole-2,3-dione: This compound differs by the oxidation state of the indole core.
Uniqueness
1-[3-(2-methoxyphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione is unique due to its specific substitution pattern and the presence of both the indole core and the methoxyphenoxy group. This combination of structural features can result in distinct chemical reactivity and biological activity compared to similar compounds.
Biological Activity
1-[3-(2-methoxyphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione is a synthetic compound belonging to the indole family, known for its diverse biological activities. This article reviews its biological properties, focusing on anticancer effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its indole backbone with a methoxyphenoxy propyl substituent. Its molecular formula is C16H17NO4, and it has a molecular weight of 287.31 g/mol.
Anticancer Activity
Research indicates that compounds within the indole family exhibit significant anticancer properties. Specifically, this compound has shown promise in inhibiting the growth of various cancer cell lines.
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Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells through several pathways:
- Mitochondrial Pathway : Increases in cytochrome c release from mitochondria and activation of caspases have been observed, indicating the involvement of intrinsic apoptotic pathways .
- Reactive Oxygen Species (ROS) Production : The compound stimulates ROS production, which is crucial for apoptosis induction and can lead to DNA damage in cancer cells .
- Cell Cycle Arrest : Studies suggest that this compound may cause cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation.
Case Studies and Research Findings
Several studies have explored the biological activity of similar indole derivatives, providing insights into the potential efficacy of this compound:
Properties
IUPAC Name |
1-[3-(2-methoxyphenoxy)propyl]indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-22-15-9-4-5-10-16(15)23-12-6-11-19-14-8-3-2-7-13(14)17(20)18(19)21/h2-5,7-10H,6,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSNKWIBLPJCMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCN2C3=CC=CC=C3C(=O)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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